molecular formula C8H9F7O B14454353 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane CAS No. 76298-23-2

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane

Cat. No.: B14454353
CAS No.: 76298-23-2
M. Wt: 254.14 g/mol
InChI Key: LBALIZSURVOYNC-UHFFFAOYSA-N
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Description

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane is a fluorinated cyclic ether characterized by a five-membered oxolane (tetrahydrofuran) ring substituted with seven fluorine atoms and a butyl group. The compound’s fluorinated structure imparts unique physicochemical properties, such as high thermal stability, low polarizability, and resistance to oxidation. These traits make it relevant in specialized applications, including electronics, coatings, and high-performance solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane typically involves the fluorination of oxolane derivatives. One common method includes the reaction of butyl oxolane with a fluorinating agent such as sulfur tetrafluoride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of oxolane oxides.

    Reduction: Formation of partially or fully reduced fluorinated compounds.

    Substitution: Formation of substituted oxolane derivatives with different functional groups.

Scientific Research Applications

2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and fluorination reactions.

    Biology: Investigated for its potential use in biological imaging due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, coatings, and lubricants due to its stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-Butyl-2,3,3,4,4,5,5-heptafluorooxolane involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with various substrates, influencing reaction pathways and outcomes. The compound’s stability and resistance to metabolic degradation make it a valuable tool in various applications.

Comparison with Similar Compounds

The following analysis compares 2-butyl-2,3,3,4,4,5,5-heptafluorooxolane with three categories of compounds: (1) non-fluorinated cyclic ethers (e.g., tetrahydrofuran), (2) fluorinated aliphatic ethers (e.g., perfluorinated ethers), and (3) ester-based solvents (e.g., butyl acetate, as referenced in ).

Table 1: Key Physicochemical Properties

Property This compound* Tetrahydrofuran (THF) Perfluoro(2-butyltetrahydrofuran) Butyl Acetate
Molecular Formula C₈H₉F₇O C₄H₈O C₈F₁₄O C₆H₁₂O₂
Molecular Weight (g/mol) ~290.1 72.11 398.1 116.16
Boiling Point (°C) ~145–160 (estimated) 66 102–105 126
Density (g/cm³ at 20°C) ~1.4–1.6 (estimated) 0.889 1.8 0.8825
Vapor Pressure (mmHg at 25°C) ~2–5 (estimated) 162 <1 11.5
Dielectric Constant ~5–7 (estimated) 7.6 2–3 5.1

Key Findings:

Thermal Stability : The heptafluorooxolane’s fluorination enhances thermal stability compared to THF (decomposes above 200°C vs. THF’s autoignition at 321°C) . However, perfluorinated ethers exhibit even higher stability (>300°C).

Solvent Performance : Unlike butyl acetate, which is polar and miscible with many organics (dielectric constant: 5.1), the fluorinated oxolane’s low polarity limits its miscibility but improves compatibility with fluoropolymers .

Environmental Impact : Fluorinated ethers generally exhibit lower biodegradability than esters like butyl acetate, raising concerns about persistence in ecosystems.

Properties

CAS No.

76298-23-2

Molecular Formula

C8H9F7O

Molecular Weight

254.14 g/mol

IUPAC Name

2-butyl-2,3,3,4,4,5,5-heptafluorooxolane

InChI

InChI=1S/C8H9F7O/c1-2-3-4-5(9)6(10,11)7(12,13)8(14,15)16-5/h2-4H2,1H3

InChI Key

LBALIZSURVOYNC-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C(C(C(O1)(F)F)(F)F)(F)F)F

Origin of Product

United States

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